2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2/c26-19-7-3-8-20(17-19)28-15-13-27(14-16-28)11-4-12-29-24(30)21-9-1-5-18-6-2-10-22(23(18)21)25(29)31/h1-3,5-10,17H,4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWONSAKKRAKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor. These receptors play a crucial role in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound this compound interacts with its targets by binding to these receptors. It has a high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM, and for the Alpha-1A adrenergic receptor, with a Ki value of 12nM. This binding can lead to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Biological Activity
The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (often referred to as a benzoisoquinoline derivative) is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol. The structure features a benzoisoquinoline core, which is known for its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.89 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antidepressant Properties
Research has indicated that compounds structurally related to benzoisoquinolines exhibit antidepressant-like effects. For instance, derivatives with piperazine moieties have been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation. Studies suggest that the introduction of a 3-chlorophenyl group enhances binding affinity and selectivity for these receptors.
Neuroprotective Effects
Several studies have reported neuroprotective properties associated with benzoisoquinoline derivatives. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For example, one study demonstrated that a related compound significantly reduced neuronal apoptosis in models of neurodegeneration.
Antipsychotic Activity
The compound's structural similarity to known antipsychotics suggests potential antipsychotic activity. Research has shown that piperazine derivatives can act as dopamine D2 receptor antagonists, which are crucial for the treatment of schizophrenia. In vitro assays have demonstrated that the compound inhibits D2 receptor activity, suggesting it may be effective in managing psychotic symptoms.
The biological activity of This compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT_1A and 5-HT_2A) enhances serotonergic transmission.
- Dopamine Receptor Antagonism : Inhibition of dopamine D2 receptors reduces dopaminergic overactivity associated with psychosis.
- Antioxidant Activity : The compound may possess antioxidant properties that protect against oxidative stress.
Case Study 1: Antidepressant Efficacy
A clinical trial involving a piperazine derivative similar to the compound showed significant improvement in depression scores among participants compared to placebo. The trial highlighted the importance of serotonin modulation in achieving therapeutic effects.
Case Study 2: Neuroprotection in Alzheimer's Disease
In vitro studies demonstrated that related benzoisoquinoline derivatives protected neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in Alzheimer's disease treatment.
Comparison with Similar Compounds
Insights :
- The target compound’s 3-chlorophenylpiperazine group may enhance CNS receptor affinity compared to unsubstituted piperazine derivatives (e.g., 3e) .
- Higher yields (e.g., 87% for 5d) are achieved with esterification rather than piperazine coupling, suggesting steric or electronic challenges in the latter .
Physicochemical and Spectral Properties
- Absorption Spectra : A triazole-containing analog (IV 2b) shows solvent-dependent λmax shifts (e.g., 345 nm in DMSO), indicating polarity-sensitive electronic transitions . The target’s chlorophenyl group may redshift absorption due to electron-withdrawing effects.
- NMR Shifts : The target’s ¹H NMR signals for the piperazine-propyl chain (δ ~2.5–3.5 ppm) align with Chen et al.’s bromopropyl precursor, confirming successful substitution .
Preparation Methods
Synthesis of Benzo[de]isoquinoline-1,3-dione Core
The benzo[de]isoquinoline-1,3-dione scaffold is typically prepared via cyclization of naphthalic anhydride derivatives. For example:
- Cyclocondensation : Reaction of 1,8-naphthalic anhydride with ammonium acetate in acetic acid yields the unsubstituted 1H-benzo[de]isoquinoline-1,3(2H)-dione.
- Functionalization : Subsequent bromination or alkylation at the N2 position introduces reactive sites for further modifications.
Key Reaction :
$$
\text{1,8-Naphthalic anhydride} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{1H-benzo[de]isoquinoline-1,3(2H)-dione}
$$
Coupling with 4-(3-Chlorophenyl)piperazine
The bromopropyl intermediate undergoes nucleophilic substitution with 4-(3-chlorophenyl)piperazine:
- Substitution Conditions : Reaction in acetonitrile with excess piperazine derivative and K₂CO₃ under microwave irradiation (60–80°C, 1–2 hours).
- Workup : The crude product is filtered, concentrated, and purified via recrystallization (ethanol/water) or silica gel chromatography.
Key Reaction :
$$
\text{2-(3-bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione} + \text{4-(3-chlorophenyl)piperazine} \xrightarrow{\text{MW, K}2\text{CO}3, \text{MeCN}} \text{Target Compound}
$$
Analytical Characterization
Synthesized compounds are validated using:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 462.2 (calculated for C₂₄H₂₂ClN₃O₂).
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values.
Optimization and Challenges
- Microwave Assistance : Reduces reaction time from 24 hours (conventional heating) to 1–2 hours.
- Regioselectivity : Excess base (K₂CO₃) ensures monoalkylation at the N2 position of the isoindole-dione.
- Purification Challenges : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively removes unreacted piperazine.
Alternative Routes
- One-Pot Synthesis : Combining alkylation and substitution steps using TBAB and microwave irradiation improves yield (75–85%).
- Solid-Phase Synthesis : Immobilized piperazine derivatives on resin enable scalable production.
Industrial-Scale Considerations
Q & A
Q. What are the established methodologies for synthesizing 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are linked to the benzo[de]isoquinoline-dione core via alkyl spacers (e.g., propyl chains) using coupling agents like carbodiimides or bases such as K₂CO₃ for deprotonation .
- Purification : Techniques such as column chromatography or recrystallization are employed to isolate the final compound, with yields ranging from 75% to 85% depending on substituent reactivity .
- Key intermediates : Bromoalkyl derivatives of the benzo[de]isoquinoline-dione core are common precursors, reacting with substituted piperazines under reflux conditions in polar aprotic solvents (e.g., acetonitrile) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming structural integrity, with characteristic signals for the piperazine (δ 2.5–3.5 ppm) and aromatic benzo[de]isoquinoline moieties (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, often using ESI or TOF methods to match calculated and observed [M+H]⁺ values within 5 ppm error .
- HPLC : Assesses purity (>95% by peak area at 254 nm) and monitors reaction progress .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may exhibit specific target organ toxicity (STOT SE) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and static electricity sources .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity in synthesis?
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial designs) to screen variables like temperature, solvent polarity, and catalyst loading, reducing trial-and-error approaches .
- Computational Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics, guiding solvent selection and reaction time optimization .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Analog Synthesis : Modify the piperazine substituent (e.g., 3-chlorophenyl vs. 4-nitrophenyl) and alkyl chain length to assess impact on receptor binding .
- Molecular Docking : Perform in silico studies with targets like serotonin or dopamine receptors to prioritize analogs with predicted high affinity .
- In vitro Assays : Test anti-proliferative activity (e.g., MTT assays on cancer cell lines) or receptor-binding assays (e.g., radioligand displacement) to validate computational predictions .
Q. How should researchers address contradictions in biological activity data across studies?
- Purity Verification : Re-analyze disputed compounds via HPLC and elemental analysis to rule out batch-to-batch variability .
- Assay Standardization : Compare protocols for cell line selection (e.g., HepG2 vs. HeLa), incubation times, and solvent controls .
- Meta-analysis : Use multivariate regression to identify confounding factors (e.g., substituent lipophilicity vs. assay pH) .
Q. What computational tools are recommended for predicting pharmacological properties?
- ADMET Prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on logP and topological polar surface area .
- Binding Free Energy Calculations : Molecular dynamics simulations (e.g., MM-PBSA) quantify target binding stability for prioritized analogs .
Q. How can ecotoxicity be assessed for this compound during preclinical development?
- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays to evaluate aquatic toxicity .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in simulated environmental conditions .
Q. What experimental frameworks are used to evaluate receptor selectivity and off-target effects?
- Panels of Receptor Assays : Screen against GPCRs (e.g., 5-HT₁A, D₂), ion channels, and kinases to identify polypharmacology risks .
- Thermodynamic Solubility Measurements : Use shake-flask methods with PBS (pH 7.4) to correlate solubility with in vivo bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
